molecular formula C18H18N2O2S2 B11020164 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B11020164
M. Wt: 358.5 g/mol
InChI Key: NZEMXBJIGSHZFP-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C18H18N2O2S2/c1-2-16-17(15-11-7-4-8-12-15)19-18(23-16)20-24(21,22)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,20)

InChI Key

NZEMXBJIGSHZFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-ethyl-4-phenyl-1,3-thiazole-2-amine with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

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